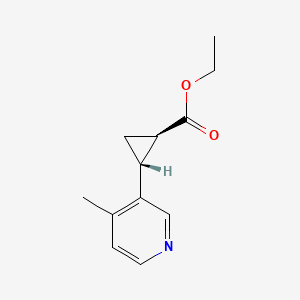

rac-ethyl (1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate, trans

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rac-ethyl (1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate, trans (rac-EtCP) is a novel compound that has been studied for its potential applications in a variety of scientific fields. In recent years, rac-EtCP has been studied for its chemical, biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Rac-EtCP has been studied for its potential applications in a variety of scientific fields, including organic synthesis, pharmaceuticals, and biochemistry. In organic synthesis, rac-EtCP has been used as a starting material for the synthesis of a variety of other compounds. In the field of pharmaceuticals, rac-EtCP has been studied for its potential to act as a chiral auxiliary in the synthesis of drug molecules. In biochemistry, rac-EtCP has been studied for its ability to act as a chiral ligand in the synthesis of enzymes and other proteins.

Mechanism of Action

Rac-EtCP is a chiral ligand that binds to a variety of proteins and enzymes, allowing them to catalyze reactions. This binding is mediated by the formation of a complex between the chiral ligand and the protein or enzyme. The complex is formed when the electron-rich oxygen atom of the carboxyl group of the ligand is attracted to the electron-deficient nitrogen atom of the protein or enzyme. This attraction results in the formation of a covalent bond between the two molecules, resulting in the formation of the complex.

Biochemical and Physiological Effects

Rac-EtCP has been studied for its potential biochemical and physiological effects. In laboratory experiments, rac-EtCP has been shown to act as a chiral auxiliary in the synthesis of drug molecules. This chiral auxiliary can be used to control the stereochemistry of the drug molecules, allowing for the synthesis of molecules with desired properties. Additionally, rac-EtCP has been studied for its potential to act as a chiral ligand in the synthesis of enzymes and other proteins. This chiral ligand can be used to control the stereochemistry of the proteins, allowing for the synthesis of proteins with desired properties.

Advantages and Limitations for Lab Experiments

Rac-EtCP has several advantages and limitations when used in laboratory experiments. One of the main advantages of rac-EtCP is its ability to act as a chiral auxiliary or chiral ligand in the synthesis of drug molecules and proteins, respectively. This allows for the control of the stereochemistry of the molecules, allowing for the synthesis of molecules with desired properties. Additionally, rac-EtCP is relatively inexpensive and readily available, making it a cost-effective choice for laboratory experiments. However, rac-EtCP also has several limitations. For example, rac-EtCP is not as effective as other chiral auxiliaries or chiral ligands when used in laboratory experiments. Additionally, rac-EtCP is not as stable as other compounds, making it more prone to degradation.

Future Directions

Future research into rac-EtCP could focus on improving its effectiveness as a chiral auxiliary or chiral ligand in laboratory experiments. Additionally, future research could focus on developing new synthetic methods for the synthesis of rac-EtCP. Furthermore, future research could focus on exploring the potential applications of rac-EtCP in other scientific fields, such as biochemistry and pharmaceuticals. Finally, future research could focus on developing new methods for the stabilization of rac-EtCP, allowing for its use in more applications.

Synthesis Methods

Rac-EtCP is synthesized through a condensation reaction between 4-methylpyridine and ethyl cyclopropane-1-carboxylate. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an aqueous solution at a temperature of 80°C. The product of this reaction is a racemic mixture of the desired compound, rac-EtCP.

properties

IUPAC Name |

ethyl (1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-15-12(14)10-6-9(10)11-7-13-5-4-8(11)2/h4-5,7,9-10H,3,6H2,1-2H3/t9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGPSZWLEYUZHD-NXEZZACHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=C(C=CN=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C2=C(C=CN=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-ethyl (1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6605361.png)

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid](/img/structure/B6605372.png)

![tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate](/img/structure/B6605380.png)

![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)

![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)

![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)

![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)

![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)